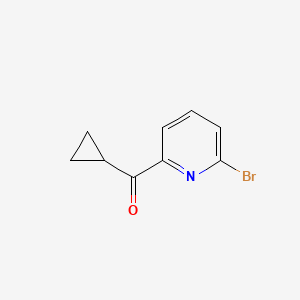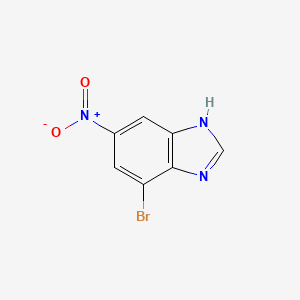
7-ブロモ-5-ニトロ-1H-ベンゾイミダゾール
概要
説明
7-Bromo-5-nitro-1H-benzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is a fused ring compound consisting of benzene and imidazole rings. The presence of bromine and nitro groups on the benzimidazole core imparts unique chemical and biological properties to this compound.
科学的研究の応用
7-Bromo-5-nitro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Benzimidazole derivatives, in general, have been reported to interact with a variety of biological targets, including enzymes like urease and α-glucosidase .
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit urease, an enzyme involved in the hydrolysis of urea . They may also inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism .
Biochemical Pathways
Given the reported inhibitory activity of benzimidazole derivatives on enzymes like urease and α-glucosidase, it can be inferred that these compounds may influence the urea cycle and carbohydrate metabolism .
Pharmacokinetics
Benzimidazole derivatives are generally known for their broad range of chemical and biological properties, which make them important synthons in the development of new drugs .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It’s worth noting that the activity of benzimidazole derivatives can be influenced by the presence of certain functional groups in their structure .
生化学分析
Biochemical Properties
7-Bromo-5-nitro-1H-benzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives, including 7-Bromo-5-nitro-1H-benzimidazole, have been shown to inhibit certain enzymes such as casein kinases, which are involved in cell signaling pathways . The interaction between 7-Bromo-5-nitro-1H-benzimidazole and these enzymes can lead to alterations in their catalytic activity, thereby affecting downstream biochemical processes.
Cellular Effects
The effects of 7-Bromo-5-nitro-1H-benzimidazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells . 7-Bromo-5-nitro-1H-benzimidazole may similarly affect cell proliferation and survival, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 7-Bromo-5-nitro-1H-benzimidazole exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the nitro group in 7-Bromo-5-nitro-1H-benzimidazole can participate in redox reactions, affecting the oxidative state of cells . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 7-Bromo-5-nitro-1H-benzimidazole in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the stability of benzimidazole derivatives can vary depending on environmental conditions such as pH and temperature . In vitro and in vivo studies have indicated that prolonged exposure to 7-Bromo-5-nitro-1H-benzimidazole can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of 7-Bromo-5-nitro-1H-benzimidazole vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, 7-Bromo-5-nitro-1H-benzimidazole may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcome while minimizing potential side effects.
Metabolic Pathways
7-Bromo-5-nitro-1H-benzimidazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The metabolism of this compound can lead to the formation of reactive intermediates, which may further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 7-Bromo-5-nitro-1H-benzimidazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments . The distribution of 7-Bromo-5-nitro-1H-benzimidazole within tissues can also be influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 7-Bromo-5-nitro-1H-benzimidazole plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 7-Bromo-5-nitro-1H-benzimidazole within these compartments can influence its interactions with biomolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-nitro-1H-benzimidazole typically involves the nitration and bromination of benzimidazole. One common method is the nitration of benzimidazole using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. This is followed by bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position .
Industrial Production Methods
Industrial production methods for 7-Bromo-5-nitro-1H-benzimidazole may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
7-Bromo-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Major Products
Substitution: Products depend on the nucleophile used, such as 7-methoxy-5-nitro-1H-benzimidazole when using methoxide.
Reduction: The major product is 7-bromo-5-amino-1H-benzimidazole.
Oxidation: Products vary based on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
5-Nitro-1H-benzimidazole: Lacks the bromine atom, which may result in different biological activities.
7-Bromo-1H-benzimidazole: Lacks the nitro group, affecting its chemical reactivity and biological properties.
5,6-Dinitro-1H-benzimidazole: Contains an additional nitro group, which can significantly alter its chemical and biological behavior.
Uniqueness
7-Bromo-5-nitro-1H-benzimidazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
特性
IUPAC Name |
4-bromo-6-nitro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-4(11(12)13)2-6-7(5)10-3-9-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLQTTFTEFTUJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302048 | |
| Record name | 7-Bromo-5-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206759-50-4 | |
| Record name | 7-Bromo-5-nitro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206759-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

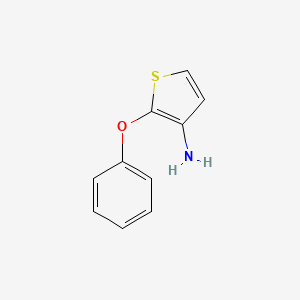
![N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394018.png)
![3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394019.png)
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1394020.png)
![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1394021.png)
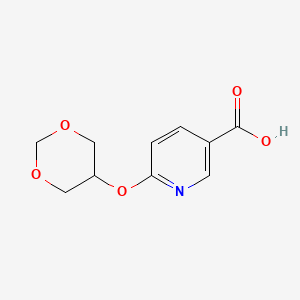

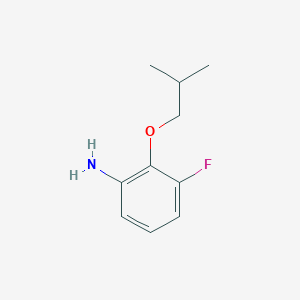
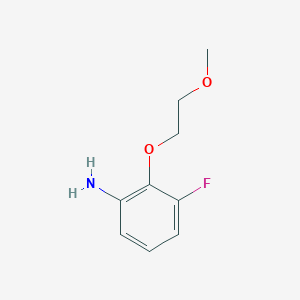
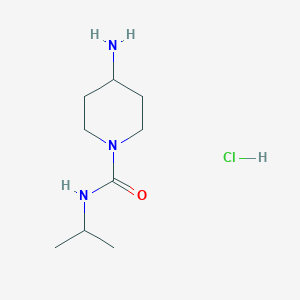
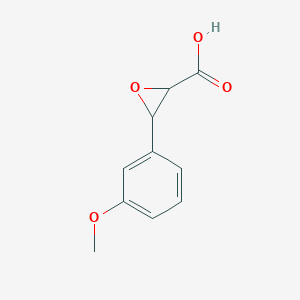
![2-[4-(Dimethylamino)butoxy]isonicotinic acid](/img/structure/B1394034.png)
